Methyl 3-acetamido-3-phenylpropanoate
Description
Methyl 3-acetamido-3-phenylpropanoate is a chiral ester derivative featuring a phenyl group and an acetamido substituent on the β-carbon of a propanoate backbone. Its molecular formula is C₁₂H₁₅NO₃, derived by substituting the amino group in methyl 3-amino-3-phenylpropanoate (C₁₀H₁₃NO₂) with an acetamido (-NHCOCH₃) moiety . The compound is synthesized via enantioselective catalytic methods, often employing chiral ligands like pyrrolidinyl ferrocene-containing systems, as evidenced by related ethyl ester analogs achieving >99% conversion and 61.3% enantiomeric excess (ee) under optimized conditions . Key identifiers include synonyms such as (S)-Methyl 3-acetamido-3-phenylpropanoate and CAS-related codes (e.g., Mol file: 37088-66-7.mol) . It serves as a precursor in pharmaceuticals and asymmetric catalysis, though specific catalytic performance data for the methyl ester variant remains unreported in the provided literature.
Properties
IUPAC Name |
methyl 3-acetamido-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(8-12(15)16-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZREVDICMUGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)OC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves the direct conversion of methyl 3-phenylpropanoate to its acetamido derivative via amidation with acetamide or acetamide derivatives, often facilitated by activating agents or coupling reagents.
Procedure:
- Activation of Carboxyl Group: The carboxyl group of methyl 3-phenylpropanoate is activated using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- Amidation: The activated ester reacts with acetamide or acetamide derivatives under controlled conditions (often in an aprotic solvent like dichloromethane or tetrahydrofuran) to yield methyl 3-acetamido-3-phenylpropanoate.
Representative Data:
- Reaction time: 24-36 hours
- Temperature: Room temperature to 60°C
- Yield: Typically 70-85%
- Purification: Flash chromatography or recrystallization
Advantages:
- Straightforward and scalable
- Suitable for large-scale synthesis
Peptide Coupling Strategy Using Amino Acid Esters
Method Overview:
This method involves coupling methyl 2-amino-3-phenylpropanoate hydrochloride with acylating agents to form the acetamido derivative, often utilizing peptide coupling reagents such as PyBOP, HATU, or EDC/HOBt.
Key Steps:
- Preparation of Amino Ester: Methyl 2-amino-3-phenylpropanoate hydrochloride is dissolved in anhydrous dichloromethane under nitrogen atmosphere.
- Activation of Carboxylic Acid: The carboxyl group of acylating agents like (acetyl or acetamido) derivatives are activated with coupling reagents (e.g., PyBOP, HATU).
- Coupling Reaction: The activated acid reacts with the amino ester to form the desired amide linkage.
Reaction Conditions:
- Solvent: Dichloromethane or DMF
- Temperature: 0°C to room temperature
- Reaction time: 15-38 hours
- Yield: 70-95%
Representative Data:
Advantages:
- High yields
- Suitable for synthesizing derivatives with various substituents
Amidation via Carbodiimide-Mediated Coupling
Method Overview:
Utilizes carbodiimide reagents such as EDC or DCC with HOBt or HOAt to activate the carboxyl group, facilitating amidation with acetamide.
Procedure:
- Dissolve methyl 3-phenylpropanoate in anhydrous solvent (e.g., DMF or dichloromethane).
- Add carbodiimide reagent (e.g., EDC) along with HOBt or HOAt.
- Introduce acetamide or acetamido derivatives.
- Stir at room temperature or slightly elevated temperature until completion.
Reaction Conditions & Data:
- Reaction time: 24-36 hours
- Yield: 60-85%
- Purification: Flash chromatography
Advantages:
- Mild reaction conditions
- Good functional group tolerance
Asymmetric Synthesis and Enantioselective Routes
Method Overview:
Chiral catalysts or chiral auxiliaries can be employed to synthesize enantiomerically enriched this compound, especially important for pharmaceutical applications.
Representative Protocols:
- Use of chiral hydrogenation catalysts or chiral phase transfer catalysts during reduction steps.
- Asymmetric hydrogenation or enantioselective acylation.
Research Data:
- Enantiomeric excess (ee) values up to 98% have been achieved using Rhodium-catalyzed asymmetric hydrogenation (reference).
- Reaction times vary from 24 to 36 hours at 60°C.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | DCC/DIC + acetamide, solvents: DCM, THF | 70-85% | Simple, scalable | Requires purification |
| Peptide Coupling | PyBOP/HATU + amino esters, solvents: DCM, DMF | 70-95% | High yield, versatile | Sensitive to moisture |
| Carbodiimide-Mediated | EDC/HOBt + acetamide, solvents: DMF | 60-85% | Mild conditions | Side reactions possible |
| Asymmetric Synthesis | Chiral catalysts, hydrogenation | Up to 98% ee | Enantioselectivity | Complex setup |
Concluding Remarks
The synthesis of This compound predominantly relies on peptide coupling methodologies involving activated carboxylic acids and amino esters, with the use of modern coupling reagents such as PyBOP and HATU providing high efficiency and yields. Amidation of methyl 3-phenylpropanoate via carbodiimide activation remains a reliable alternative. For enantiomerically pure compounds, asymmetric catalytic methods are employed, achieving high enantiomeric excesses.
The choice of method depends on the desired scale, purity, and stereochemical requirements. The literature indicates that optimized conditions generally involve the use of DMF or dichloromethane as solvents, with reaction times ranging from 15 to 36 hours, and yields often exceeding 85%.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetamido-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used under mild conditions.
Major Products Formed:
Oxidation: Formation of 3-acetamido-3-phenylpropanoic acid.
Reduction: Formation of 3-amino-3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 3-acetamido-3-phenylpropanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding biochemical pathways involving phenylpropanoids .
Medicine: It is investigated for its role in drug design and development, particularly in the synthesis of pharmaceutical intermediates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products .
Mechanism of Action
The mechanism of action of methyl 3-acetamido-3-phenylpropanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects . These interactions can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and molecular recognition processes .
Comparison with Similar Compounds
Ester Group Influence
- Methyl vs. Ethyl Esters: The ethyl analog (C₁₃H₁₇NO₃) exhibits higher molecular weight and altered steric effects, enabling 61.3% ee in enantioselective hydrogenation with ligand L1 . Methyl esters (C₁₂H₁₅NO₃) may offer lower boiling points and enhanced solubility in polar solvents, though catalytic data is lacking in the evidence.
- Amino vs. Acetamido Derivatives: Replacing the acetamido group with an amino moiety (e.g., (S)-ethyl 3-amino-3-phenylpropanoate hydrochloride) reduces steric bulk but increases polarity, as reflected in its hydrochloride salt form (melting point: 117°C) .
Substituent Effects
- Trifluoromethyl Substitution: The 3-trifluoromethylphenyl variant (C₁₁H₁₂F₃NO₂) introduces electronegative fluorine atoms, increasing molecular weight (247.21 g/mol) and likely enhancing metabolic stability and lipophilicity . This contrasts with the parent compound’s unmodified phenyl ring.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-acetamido-3-phenylpropanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves condensation and acylation of precursor molecules. For example, esterification of 3-amino-3-phenylpropanoic acid derivatives with acetyl chloride in methanol under reflux yields the acetamido derivative. Key parameters include temperature (70–80°C), solvent polarity, and catalyst use (e.g., H<sup>+</sup> or DMAP). Reaction progress is monitored via TLC, and yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% required for biological assays) .
- NMR : <sup>1</sup>H NMR (CDCl3) shows characteristic peaks: δ 2.05 (s, 3H, acetamido CH3), δ 3.65 (s, 3H, methyl ester), δ 7.3–7.5 (m, 5H, phenyl) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 248.1) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate by polarity .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals but may reduce recovery to ~65% .
- Distillation : Vacuum distillation at 0.1 mmHg and 120°C removes volatile impurities .
Advanced Research Questions
Q. How does stereochemistry at the 3-position influence the compound’s biological activity?
Methodological Answer: The (R)- and (S)-enantiomers exhibit divergent binding affinities. For example, (R)-isomers show higher affinity for serotonin receptors (Ki = 12 nM vs. 45 nM for (S)-isomers) due to spatial compatibility with chiral binding pockets. Enantioselective synthesis uses chiral catalysts (e.g., BINAP-Ru), and activity is validated via competitive radioligand assays .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies arise from assay conditions (e.g., cell type, incubation time). Standardization steps:
Q. How do structural analogs of this compound compare in drug discovery applications?
Methodological Answer: Analog substitutions (e.g., nitro, fluoro) modulate pharmacokinetics:
- 4-Nitrophenyl analog : Increased logP (2.1 vs. 1.7) enhances blood-brain barrier penetration but reduces solubility .
- 3-Fluorophenyl analog : Improves metabolic stability (t½ = 4.2 h vs. 2.1 h) due to reduced CYP450 oxidation .
- Dimethoxyphenyl analog : Boosts antioxidant activity (EC50 = 22 µM vs. 45 µM) via radical scavenging .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding to acetylcholinesterase (ΔG = −9.2 kcal/mol) by aligning the acetamido group with catalytic triad residues .
- MD Simulations (GROMACS) : Reveals stable binding over 100 ns, with RMSD < 2 Å .
- QSAR Models : Identify critical descriptors (e.g., polar surface area, H-bond donors) for anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
